2-Isothiocyanato-5-methoxypyrazine
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Overview
Description
2-Isothiocyanato-5-methoxypyrazine is a chemical compound characterized by the presence of an isothiocyanate group attached to a methoxypyrazine ring. This compound is part of the broader class of isothiocyanates, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-5-methoxypyrazine typically involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base, followed by desulfurylation using cyanuric acid . This one-pot process is conducted under aqueous conditions and is known for its efficiency and scalability .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs similar synthetic routes but on a larger scale. The use of phenyl isothiocyanate in replacement reactions with corresponding amines under mild conditions has also been explored for industrial applications due to its low toxicity and high yield .
Chemical Reactions Analysis
Types of Reactions: 2-Isothiocyanato-5-methoxypyrazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the gain of electrons or hydrogen, resulting in reduced forms of the compound.
Substitution: Common substitution reactions include nucleophilic substitution, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2-Isothiocyanato-5-methoxypyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-5-methoxypyrazine involves the induction of stress response pathways that restore cellular redox and protein homeostasis . It targets various molecular pathways, including the Keap1/Nrf2/ARE pathway, which is crucial for cytoprotection and the resolution of inflammation . Additionally, the compound can induce cell cycle arrest and apoptosis in cancer cells, contributing to its anticancer effects .
Comparison with Similar Compounds
3-Isopropyl-2-methoxypyrazine: Known for its distinct aroma properties and use in flavoring.
3,5-Dimethyl-2-methoxypyrazine: Another methoxypyrazine with similar mass spectrometric and chromatographic behavior.
Sulforaphane: A well-studied isothiocyanate with significant anticancer and anti-inflammatory properties.
Uniqueness: 2-Isothiocyanato-5-methoxypyrazine stands out due to its unique combination of an isothiocyanate group and a methoxypyrazine ring, which imparts distinct chemical reactivity and biological activities. Its specific applications in the synthesis of heterocyclic compounds and its potential therapeutic benefits further highlight its uniqueness .
Properties
Molecular Formula |
C6H5N3OS |
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Molecular Weight |
167.19 g/mol |
IUPAC Name |
2-isothiocyanato-5-methoxypyrazine |
InChI |
InChI=1S/C6H5N3OS/c1-10-6-3-7-5(2-8-6)9-4-11/h2-3H,1H3 |
InChI Key |
DQKZZUNZURXTTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1)N=C=S |
Origin of Product |
United States |
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